4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol
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Overview
Description
4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol is a synthetic organic compound with the molecular formula C15H13ClINO3. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its unique structure, which includes both chloro and iodo substituents on a phenol ring, as well as an imino group linked to a dimethoxyphenyl moiety .
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: Reacting 3,4-dimethoxybenzaldehyde with aniline in the presence of an acid catalyst to form the imine intermediate.
Halogenation: Introducing chloro and iodo substituents through electrophilic aromatic substitution reactions.
Phenol formation: Hydrolyzing the imine intermediate to form the final phenol product.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro and iodo substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the imine group can interact with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol include:
4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol: Differing by the presence of a benzyl group instead of an iodo group.
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with similar substituents but a different core structure.
The uniqueness of this compound lies in its combination of chloro, iodo, and imino functionalities, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13ClINO3 |
---|---|
Molecular Weight |
417.62 g/mol |
IUPAC Name |
4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C15H13ClINO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
QFKYBINTCNYOGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)I)O)OC |
Origin of Product |
United States |
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